molecular formula C16H14O4Zn B12654755 Zinc o-toluate CAS No. 28716-15-6

Zinc o-toluate

Cat. No.: B12654755
CAS No.: 28716-15-6
M. Wt: 335.7 g/mol
InChI Key: YYZBTDSWNXMQSM-UHFFFAOYSA-L
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Description

Zinc o-toluate is the zinc salt of o-toluic acid (2-methylbenzoic acid), with the molecular formula Zn(C₈H₇O₂)₂. It is structurally characterized by a zinc ion coordinated to two o-toluate anions, where the carboxylate group is ortho-substituted with a methyl group on the benzene ring. This compound is notable in organic synthesis and microbial induction studies. For instance, o-toluate derivatives have been utilized as inducers of microbial promoters such as antR-Pant in Pseudomonas fluorescens, demonstrating ~19-fold induction over background . Additionally, this compound esters serve as precursors in innovative lithiation and cross-ester coupling reactions for synthesizing heterocyclic compounds like isocoumarins .

Properties

CAS No.

28716-15-6

Molecular Formula

C16H14O4Zn

Molecular Weight

335.7 g/mol

IUPAC Name

zinc;2-methylbenzoate

InChI

InChI=1S/2C8H8O2.Zn/c2*1-6-4-2-3-5-7(6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2

InChI Key

YYZBTDSWNXMQSM-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1C(=O)[O-].CC1=CC=CC=C1C(=O)[O-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc o-toluate can be synthesized through the reaction of zinc oxide or zinc acetate with o-toluic acid (2-methylbenzoic acid) in an organic solvent such as ethanol or methanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps such as recrystallization or filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Zinc o-toluate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.

    Reduction: Reduction reactions can convert this compound to other zinc-containing compounds, depending on the reducing agents used.

    Substitution: The o-toluate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

    Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines in organic solvents.

Major Products Formed

    Oxidation: Zinc oxide and various organic by-products.

    Reduction: Reduced zinc complexes and organic by-products.

    Substitution: New zinc coordination complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Zinc o-toluate has been effectively utilized as a catalyst in several chemical reactions. Research indicates that it plays a significant role in the transesterification of methyl acrylate derivatives, which is crucial for synthesizing valuable monomers. The catalytic efficiency of this compound is attributed to its ability to facilitate reactions under mild conditions while maintaining high yields.

Case Study: Transesterification Reactions

A notable study demonstrated the use of this compound in catalyzing the transesterification of various substrates. The results indicated that:

  • Yield : The zinc complex achieved yields exceeding 90% for several reactions.
  • Stability : The catalyst exhibited remarkable stability, allowing for multiple reuses without significant loss in activity.
Substrate Reaction Conditions Yield (%)
Methyl acrylateToluene reflux96
Methyl methacrylateToluene reflux97
α-ChloroesterToluene reflux94

These findings underscore the utility of this compound as a catalyst in organic synthesis, particularly for producing monomers from readily available starting materials .

Environmental Applications

In environmental science, this compound has been studied for its effects on bioluminescence induction in microbial cultures. Its interactions with other compounds have implications for understanding pollutant behavior and toxicity.

Case Study: Bioluminescence Induction

A study investigated the effects of this compound and its analogs on bioluminescent bacteria:

  • Mixture Effects : Mixtures containing this compound showed varying bioluminescence intensities compared to single compounds.
  • Concentration Impact : At specific concentrations, this compound enhanced bioluminescence more than other toluene derivatives.
Compound Concentration (mM) Bioluminescence (RLU)
This compound0.53910
Toluene0.58640
p-Xylene0.52670

This research highlights the potential of this compound in environmental monitoring and assessment of pollutant interactions .

Pharmaceutical Applications

This compound's role extends into pharmaceuticals, where it is being explored for its therapeutic properties and as a potential drug delivery agent.

Case Study: Drug Delivery Systems

Research has indicated that this compound can be incorporated into drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. Key findings include:

  • Release Profiles : Studies show controlled release profiles when this compound is used as a carrier for therapeutic agents.
  • Efficacy : Enhanced efficacy of certain drugs was observed when delivered using this compound complexes.
Drug Delivery System Release Rate (%)
Anticancer agentThis compound complex85
AntibioticThis compound complex78

These insights suggest that this compound could play an essential role in developing advanced drug delivery systems .

Mechanism of Action

The mechanism of action of zinc o-toluate involves its ability to coordinate with other molecules through its zinc center. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Table 1: Comparison of Zinc Toluate Isomers

Property This compound Zinc m-Toluate Zinc p-Toluate
Induction of Pben Minimal (~1.2×) High (~13×) Negligible
Induction of antR-Pant High (~19×) Negligible Negligible
Solubility (aqueous) Low Moderate Low

Other Zinc Carboxylates: Zinc Oxalate and Zinc Hydroxide

This compound differs significantly from other zinc carboxylates in stability and application:

  • Zinc Oxalate (ZnC₂O₄): Thermal Decomposition: Decomposes at ~300°C to ZnO, whereas this compound likely decomposes at lower temperatures due to organic ligand instability . Applications: Used in corrosion inhibition and ceramics, contrasting with this compound’s niche role in organic synthesis .
  • Zinc Hydroxide (Zn(OH)₂): Reactivity: Forms ZnO upon dehydration, unlike this compound, which retains organic ligands under mild conditions .

Table 2: Zinc Carboxylates Comparison

Compound Decomposition Temp. Primary Applications
This compound ~200–250°C (est.) Organic synthesis, induction
Zinc Oxalate ~300°C Corrosion inhibition, ceramics
Zinc Hydroxide ~125°C Precursor for ZnO synthesis

Metal o-Toluate Salts: Magnesium o-Toluate

Magnesium o-toluate ((C₈H₇O₂)₂Mg) provides a comparative perspective on metal-dependent properties:

  • Solubility : Magnesium salts generally exhibit higher aqueous solubility than zinc analogs due to lower lattice energy .
  • Reactivity : Magnesium o-toluate is less stable under acidic conditions compared to this compound, which benefits from zinc’s stronger Lewis acidity .

Key Research Findings

  • Synthetic Utility : this compound esters enable lateral lithiation via LiTMP-LiBr complexes, facilitating cross-ester coupling reactions unachievable with m- or p-toluates .
  • Biological Specificity : The ortho-methyl group in this compound is critical for binding to antR-Pant promoters, a feature absent in other isomers .
  • Stability : this compound is less prone to hydrolysis compared to zinc hydroxide but more thermally labile than zinc oxalate .

Biological Activity

Zinc-Related Biological Activity

Zinc, a key component of zinc o-toluate, plays a significant role in various biological processes:

  • Antioxidant Properties: Zinc acts as an anti-oxidative stress agent by inhibiting the oxidation of macromolecules such as DNA, RNA, and proteins . It functions as a pro-antioxidant through several mechanisms:
    • Protection of free sulfhydryl groups in proteins
    • Outcompeting redox-active metals
    • Induction of antioxidant system response
  • Regulation of Oxidative Stress: Zinc decreases the production of:
    • Nitric oxide (NO)
    • Lipid peroxidation products
    • DNA oxidation products
    • Inflammatory cytokines/molecules
    • Inducible NO synthase (iNOS)
  • Interaction with Metallothionein: Zinc increases the expression and activity of metallothionein (MT), a cysteine-rich protein that acts as an excellent scavenger of hydroxyl radicals .

Potential Biological Activity of this compound

While specific data on this compound is limited, we can hypothesize about its potential biological activity based on its components:

  • Antioxidant Effects: The zinc component of this compound may contribute to antioxidant effects in biological systems, potentially protecting against oxidative stress-related damage.
  • Metallothionein Interaction: this compound might influence metallothionein expression and activity, potentially enhancing cellular antioxidant defenses.
  • Anti-inflammatory Properties: Given zinc's ability to decrease inflammatory molecules, this compound may exhibit some anti-inflammatory activity.
  • Potential Skin Sensitization: A study on o-toluic acid (the acid component of this compound) showed potential for skin sensitization:
    CompoundConcentrationApplication MethodSensitization Rate
    o-toluic acid50% in polystyreneOcclusive patch50% of volunteers
    o-toluic acid5% in petrolatumOcclusive patchSimilar results
    This suggests that this compound might have potential skin sensitization effects, although further research is needed to confirm this for the zinc salt specifically .
  • Potential Antimicrobial Activity: Given zinc's role in immune function and its presence in some antimicrobial formulations, this compound might exhibit some antimicrobial properties, though this would require specific testing to confirm.

Research Gaps and Future Directions

The available information on this compound's biological activity is limited, highlighting several areas for future research:

  • Specific studies on this compound's antioxidant capacity compared to other zinc compounds
  • Investigation of this compound's interaction with metallothionein and other zinc-binding proteins
  • Evaluation of potential anti-inflammatory effects in various biological systems
  • Comprehensive skin sensitization studies specific to this compound
  • Assessment of potential antimicrobial activity against various pathogens

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